
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one
Übersicht
Beschreibung
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions of the isoquinoline ring, which can significantly influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.
Substitution: This reaction can replace one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Building Block for Complex Molecules
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique structure allows for the modification and derivatization necessary for developing new chemical entities.
Biological Research
Potential Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The fluorine substituents enhance binding affinity to specific enzymes and receptors, making it a candidate for enzyme inhibition studies.
- Antimicrobial Properties : Studies have shown significant antimicrobial activity against various pathogens. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus in clinical isolates.
- Anticancer Activity : In vitro studies revealed that this compound can reduce cell viability in ovarian cancer cell lines at concentrations as low as 30 μM. It induces apoptosis and affects cell cycle progression in cancer cells.
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential therapeutic effects:
- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways.
- Neurological Applications : Research is ongoing to explore its role in neurotransmitter modulation and potential benefits in treating neurological disorders.
Industrial Applications
Material Development
In industrial chemistry, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science.
Case Study 1: Ovarian Cancer Treatment
- Objective : To evaluate the anticancer efficacy of this compound on ovarian cancer cell lines.
- Methodology : Human ovarian cancer cell lines were treated with varying concentrations of the compound.
- Outcome : A significant reduction in cell viability was noted at concentrations as low as 30 μM, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against Staphylococcus aureus.
- Methodology : In vitro testing was conducted using standard broth dilution methods.
- Outcome : The compound exhibited an MIC of 16 μg/mL against clinical isolates from infected patients.
Table of Biological Activities
Activity Type | Description | Observations |
---|---|---|
Antimicrobial | Efficacy against pathogens | MIC of 16 μg/mL against S. aureus |
Anticancer | Reduction in viability of cancer cells | Significant effects at 30 μM |
Enzyme Interaction | Enhanced binding affinity leading to inhibition | Potential targets under investigation |
Neurological | Modulation of neurotransmitter systems | Ongoing research |
Wirkmechanismus
The mechanism of action of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without fluorine substitutions.
5,6-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one: A similar compound with fluorine atoms at different positions.
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-one: A mono-fluorinated derivative.
Uniqueness
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets.
Biologische Aktivität
5,7-Difluoro-1,2,3,4-tetrahydroisoquinolin-1-one is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds recognized for their diverse biological activities. The introduction of fluorine atoms at the 5 and 7 positions significantly enhances the compound's chemical stability and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens.
- Anticancer Activity : Research indicates its potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Neurological Applications : The compound is being explored for its role in modulating neurotransmitter systems and its potential therapeutic effects in neurological disorders.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Interaction : The compound interacts with specific enzymes and receptors due to the enhanced binding affinity conferred by the fluorine substituents. This interaction can lead to the inhibition or activation of critical biological pathways.
- Cellular Signaling Modulation : It may interfere with cellular signaling pathways that are crucial for cell survival and proliferation.
Anticancer Activity
A study highlighted the effectiveness of this compound in modulating microRNA expression related to ovarian cancer. The compound demonstrated a GI50 value significantly lower than that of several known anticancer agents, indicating its potential as a lead compound for further development (Table 1) .
Compound | GI50 (μM) | Mechanism |
---|---|---|
This compound | ~38 | Modulates miRNA expression |
Enoxacin | ~50 | Inhibits bacterial DNA gyrase |
Ofloxacin | ~100 | Limited RNAi enhancer effect |
Antimicrobial Properties
Research has indicated that the compound possesses notable antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections caused by resistant pathogens.
Case Study 1: Ovarian Cancer Treatment
In a controlled study involving ovarian cancer cell lines treated with this compound:
- Population : Human ovarian cancer cell lines
- Intervention : Treatment with varying concentrations of the compound
- Outcome : Significant reduction in cell viability was observed at concentrations as low as 30 μM.
Case Study 2: Antimicrobial Efficacy
A separate study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus:
- Population : Clinical isolates from infected patients
- Intervention : In vitro testing using standard broth dilution methods
- Outcome : The compound exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL.
Eigenschaften
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEHOYQGHPWYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.